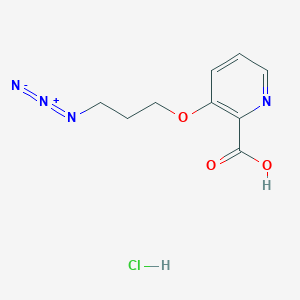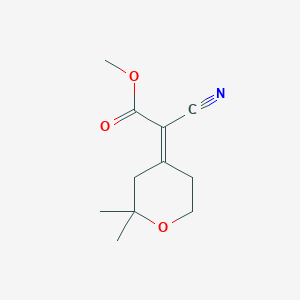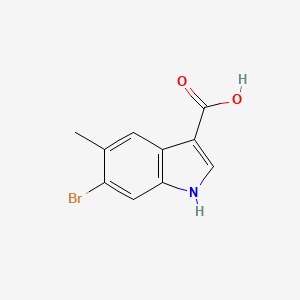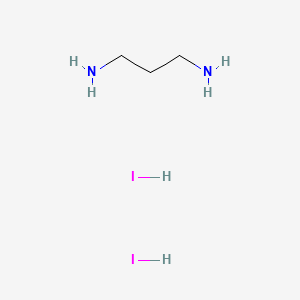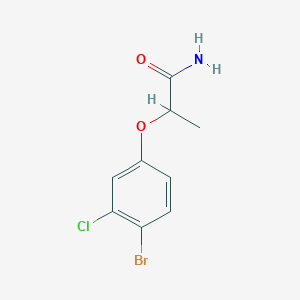
2-(4-Bromo-3-chlorophenoxy)propanamide
Descripción general
Descripción
“2-(4-Bromo-3-chlorophenoxy)propanamide” is a chemical compound with the molecular formula C9H9BrClNO2 and a molecular weight of 278.53 g/mol. It has a CAS number of 1935007-23-0 and another CAS number of 1461708-31-5 . The compound is also known by its IUPAC name 2-bromo-3-(4-chlorophenyl)propanamide .
Molecular Structure Analysis
The InChI code for “2-(4-Bromo-3-chlorophenoxy)propanamide” is 1S/C9H9BrClNO/c10-8(9(12)13)5-6-1-3-7(11)4-2-6/h1-4,8H,5H2,(H2,12,13) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
The compound “2-(4-Bromo-3-chlorophenoxy)propanamide” has a molecular weight of 262.53 . Unfortunately, specific physical and chemical properties like melting point, boiling point, solubility, etc., were not available in the sources I found.Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- Arylsubstituted halogen(thiocyanato)amides, including 2-(4-Bromo-3-chlorophenoxy)propanamide, have been synthesized through copper catalytic anionarylation. These compounds exhibit potential for antimicrobial applications due to their antibacterial and antifungal properties (Baranovskyi et al., 2018).
Herbicidal Activity
- Compounds structurally related to 2-(4-Bromo-3-chlorophenoxy)propanamide have been found effective as herbicides. These include N-(5,7-dimethoxy-2H-[1,2,4]thiadiazolo[2,3-a]pyrimidin-2-ylidene)-2-(2,4-dichlorophenoxy)propanamide and similar derivatives, which demonstrate significant herbicidal activity (Liu et al., 2008).
Applications in Polymerization
- 2-Bromo-N-(4-(7-(diethylamino)-coumarin-3-yl)phenyl)propanamide, a compound analogous to 2-(4-Bromo-3-chlorophenoxy)propanamide, has been synthesized and shown to be an efficient fluorescent initiator in the polymerization of acrylates. This demonstrates its potential in material sciences, particularly in the synthesis of novel polymers (Kulai & Mallet-Ladeira, 2016).
Fungicidal Properties
- Related compounds, such as substituted 2-(4-chlorophenoxy)-1-(3-pyridyl)ethan-1-ols, have shown fungicidal activity, suggesting potential applications in agriculture and phytosanitary fields (Kuzenkov & Zakharychev, 2009).
Optical and Electro-Optical Applications
- Compounds like N-(2-Chlorophenyl)-(1-Propanamide), which share functional groups with 2-(4-Bromo-3-chlorophenoxy)propanamide, have been investigated for their non-linear optical properties. These studies suggest potential applications in fields like photonics and telecommunications (Prabhu & Rao, 2000).
Propiedades
IUPAC Name |
2-(4-bromo-3-chlorophenoxy)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrClNO2/c1-5(9(12)13)14-6-2-3-7(10)8(11)4-6/h2-5H,1H3,(H2,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAYIEMONKNIQHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N)OC1=CC(=C(C=C1)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromo-3-chlorophenoxy)propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



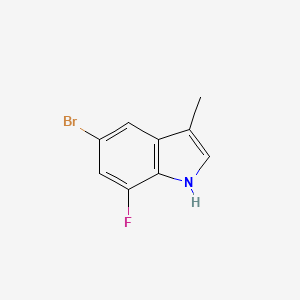
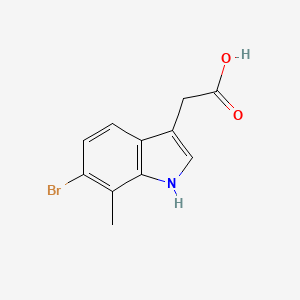
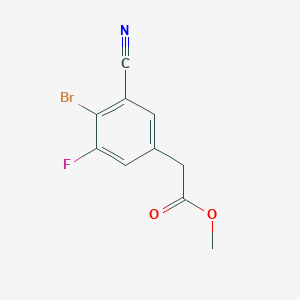
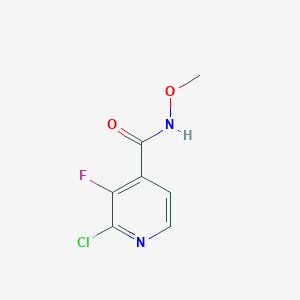
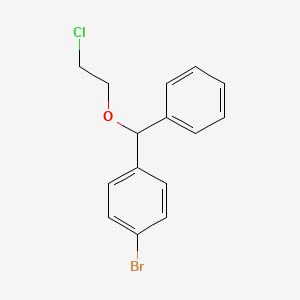
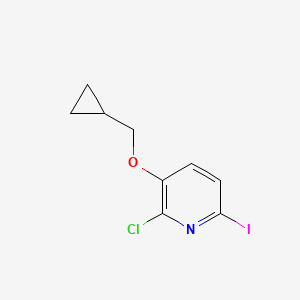
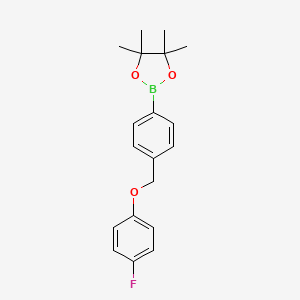
![Racemic-(4aS,7S,7aR)-4-benzyl-7-(tert-butyldiphenylsilyloxy)hexahydrocyclopenta[b][1,4]oxazin-3(2H)-one](/img/structure/B1449378.png)
![Methyl 4-amino-6-methyl-1-phenyl-1h-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B1449381.png)
